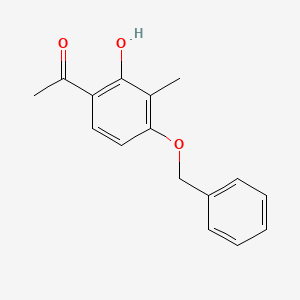

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Description

The exact mass of the compound 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVUHPMXRYALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352950 | |

| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73640-74-1 | |

| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone CAS number

An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Executive Summary: This document provides a comprehensive technical overview of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, a key aromatic ketone intermediate in synthetic organic chemistry. With the CAS Number 73640-74-1, this compound serves as a vital building block, primarily by leveraging the benzyl group as a protective moiety for the 4'-hydroxyl function. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, discusses its applications as a synthetic intermediate, and provides essential safety and handling information. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the compound's chemistry and utility.

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, also known as 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]ethanone, is a substituted acetophenone derivative.[1] Its structure is characterized by an acetophenone core with methyl, hydroxyl, and benzyloxy groups attached to the phenyl ring. The strategic placement of the benzyl ether makes it a valuable precursor in multi-step syntheses where selective reaction at other sites is required.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73640-74-1 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₃ | [2][3] |

| Molecular Weight | 256.3 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 88-91 °C | [1][2] |

| Synonyms | 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]ethanone | [1] |

| InChI Key | PWGVUHPMXRYALX-UHFFFAOYSA-N | [1][3] |

Synthesis: The Williamson Ether Synthesis Approach

The most common and efficient synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is achieved through a selective O-alkylation (specifically, O-benzylation) of its precursor, 2',4'-dihydroxy-3'-methylacetophenone. This reaction is a classic example of the Williamson ether synthesis.

Mechanistic Rationale: The synthesis relies on the differential acidity of the two hydroxyl groups on the precursor molecule. The 4'-hydroxyl group is more acidic than the 2'-hydroxyl group due to the latter being involved in intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen. Consequently, a mild base like potassium carbonate (K₂CO₃) can selectively deprotonate the 4'-hydroxyl, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction to form the desired benzyl ether. Potassium iodide is often added as a catalyst; it participates in a Finkelstein reaction with benzyl chloride to form benzyl iodide in situ, which is a more reactive alkylating agent, thereby accelerating the reaction.

Caption: Synthetic workflow for 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone.

Experimental Protocol

The following protocol is based on established methods for Williamson ether synthesis.[2]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2',4'-dihydroxy-3'-methylacetophenone (1 equivalent).

-

Solvent and Base: Add anhydrous acetone to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5-2.0 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone.

Role as a Synthetic Intermediate

The primary utility of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone lies in its role as a protected intermediate. The benzyl group is a robust protecting group for phenols, stable to a wide range of reaction conditions (e.g., basic hydrolysis, reduction), but it can be readily removed when desired via catalytic hydrogenation.

This protection strategy is crucial in multi-step syntheses. For instance, if a desired reaction needs to be performed on the acetyl group or the 2'-hydroxyl group, the more reactive 4'-hydroxyl must first be protected to prevent unwanted side reactions. Once the other transformations are complete, the benzyl group can be cleaved to regenerate the free phenol, yielding the final target molecule. The deprotected core, 4'-Hydroxy-3'-methylacetophenone, is a known precursor in the development of pharmaceuticals, such as analgesics and anti-inflammatory drugs, and is also used in the fragrance industry.[4][5][6]

Caption: Logical role as a protected intermediate in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone. The available safety data indicates it is an irritant.[1]

Table 2: GHS Hazard Information

| Category | Code | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1] | |

| Hazard Statements | H315 | Causes skin irritation. | [1] |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [1] |

| P271 | Use only outdoors or in a well-ventilated area. | [1] | |

| P280 | Wear protective gloves/eye protection/face protection. | [1] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Spills: In case of a spill, avoid generating dust.[8] Sweep up the solid material and place it in a sealed container for disposal.[8][9]

Conclusion

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS: 73640-74-1) is a synthetically valuable intermediate whose importance is defined by the benzyl protecting group. Its preparation via a selective Williamson ether synthesis is efficient and scalable. For researchers in medicinal chemistry and materials science, this compound provides a reliable pathway to complex molecules by enabling selective modifications at other functional sites. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

- 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone product page. (n.d.). Sigma-Aldrich.

- 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE product page. (2023). ChemicalBook.

- 4'-(Benzyloxy)

- Safety Data Sheet for 4'-hydroxyacetophenone. (2025). Sigma-Aldrich.

- Safety Data Sheet for 4-Hydroxy-3-methylacetophenone. (2025). Fisher Scientific.

- Safety Data Sheet for 4'-Benzyloxypropiophenone. (2025). Thermo Fisher Scientific.

- 4'-Hydroxy-3'-methylacetophenone product page. (n.d.). Chem-Impex.

- Application Notes and Protocols for the Synthesis of 4'-Hydroxy-3'-methylacetophenone. (2025). Benchchem.

- 4'-Hydroxy-3'-methylacetophenone entry. (2025).

- Selective bromination of acetophenone derivatives with bromine in methanol. (n.d.). Zenodo.

- 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone entry. (2025). PubChemLite, Université du Luxembourg.

- 4-hydroxy-3-methyl acetophenone product page. (n.d.). The Good Scents Company.

- 4'-Hydroxy-3'-methylacetophenone product page. (n.d.). MedChemExpress.

Sources

- 1. 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone | 73640-74-1 [sigmaaldrich.com]

- 2. 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE | 73640-74-1 [chemicalbook.com]

- 3. PubChemLite - 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Molecular Weight Determination and Characterization of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and the detailed analytical characterization of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone. Primarily aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of mass to detail the multi-faceted analytical approach required for unambiguous identification and purity assessment. We will explore the theoretical basis and provide field-proven protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography. The causality behind experimental choices is elucidated to ensure that the described methodologies form a self-validating system, reinforcing the principles of scientific integrity and trustworthiness in chemical analysis.

Compound Profile and Physicochemical Properties

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is a substituted aromatic ketone. Its structure incorporates a benzyloxy protecting group, a hydroxyl group, and a methyl group on the acetophenone framework, making it a valuable intermediate in the synthesis of more complex molecules, such as flavonoids and other biologically active compounds. An accurate determination of its physicochemical properties is the foundational step for its use in further research and development.

| Property | Value | Source |

| IUPAC Name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone | N/A |

| CAS Number | 73640-74-1 | [1][2] |

| Chemical Formula | C₁₆H₁₆O₃ | [2][3] |

| Average Molecular Weight | 256.3 g/mol | [1][2] |

| Monoisotopic Mass | 256.10995 Da | [3] |

| Physical Form | Solid | [1] |

| Melting Point | 88-90 °C | [2] |

Synthetic Pathway: Williamson Ether Synthesis

The targeted synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is efficiently achieved through a selective O-alkylation (a Williamson ether synthesis) of the more acidic 4'-hydroxyl group of a precursor. The choice of a suitable base is critical to selectively deprotonate the para-hydroxyl group over the ortho-hydroxyl, which is sterically hindered and engaged in intramolecular hydrogen bonding with the acetyl group.

Causality of Reagent Choice:

-

Precursor: 2',4'-Dihydroxy-3'-methylacetophenone is the logical starting material, providing the core acetophenone structure.

-

Alkylating Agent: Benzyl chloride is used to introduce the benzyloxy group.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

Catalyst: Potassium iodide (KI) is often added to catalyze the reaction via the Finkelstein reaction, where the iodide ion displaces the chloride from benzyl chloride to form the more reactive benzyl iodide in situ.

-

Solvent: Acetone is an ideal polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',4'-dihydroxy-3'-methylacetophenone (1.0 eq), potassium carbonate (1.5 eq), and potassium iodide (0.1 eq) in anhydrous acetone.

-

Reaction: Add benzyl chloride (1.1 eq) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel.

Caption: Workflow for the synthesis of the target compound.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, high-resolution mass spectrometry (HRMS) is preferred as it provides the accurate mass, allowing for the determination of the elemental formula.

Theoretical Foundation: Average vs. Monoisotopic Mass

-

Average Molecular Weight (256.3 g/mol ): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. It is used for stoichiometric calculations in bulk chemistry.[1][2]

-

Monoisotopic Mass (256.10995 Da): This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). Mass spectrometers resolve individual ions, making this the value that is experimentally measured.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with a soft ionization source.

-

Ionization: Electrospray ionization (ESI) is the method of choice. Its soft nature minimizes fragmentation, ensuring a strong signal for the molecular ion. Operate in both positive and negative ion modes to observe different adducts.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Identify the molecular ion peak. In positive mode, this will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. In negative mode, it will be the deprotonated molecule [M-H]⁻.

Data Interpretation & Expected Fragmentation

The primary goal is to identify the molecular ion. The high resolution of the instrument allows the measured mass to be matched to a calculated elemental formula with high confidence.

| Ion Species | Calculated m/z |

| [M]⁺ (Molecular Ion) | 256.10940 |

| [M+H]⁺ (Protonated) | 257.11723 |

| [M+Na]⁺ (Sodium Adduct) | 279.09917 |

| [M-H]⁻ (Deprotonated) | 255.10267 |

| (Data sourced from predicted values on PubChem)[3] |

While soft ionization minimizes fragmentation, some characteristic fragments may be observed, which further validates the structure. The most probable fragmentation involves the cleavage of the benzylic ether bond, which is relatively weak.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Structural Confirmation and Purity Analysis

Before the molecular weight can be definitively assigned, the structure of the analyzed compound must be confirmed, and its purity must be established. This is a self-validating step; without purity and structural confirmation, the mass data is ambiguous.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, serving as the gold standard for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher.[4]

-

Analysis:

-

¹H NMR: Expect to see distinct signals for the aromatic protons, the benzylic CH₂ protons, the acetyl CH₃ protons, the aromatic CH₃ protons, and the phenolic OH proton. Integration of the peaks should correspond to the number of protons.

-

¹³C NMR: Expect signals corresponding to all 16 unique carbon atoms, including the carbonyl carbon (~198-204 ppm), aromatic carbons, and methyl carbons.

-

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the synthesized compound.

Experimental Protocol: HPLC

-

System: Use a reverse-phase C18 column.[5]

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective. For example, a gradient from 60:40 to 90:10 acetonitrile:water over 15 minutes.

-

Flow Rate: A standard flow rate is 1.0 mL/min.[5]

-

Detection: Use a UV detector set to a wavelength where the chromophore absorbs strongly (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).

-

Analysis: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: A self-validating workflow for compound characterization.

Conclusion

References

- 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone. Sigma-Aldrich.

- 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE | 73640-74-1. ChemicalBook.

- 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone. PubChem.

- Understand mass Spectrometry Fragment

- A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)

- Understand tLC and HPLC Analysis of Acetophenone. StudyRaid.

Sources

- 1. 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone | 73640-74-1 [sigmaaldrich.com]

- 2. 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE | 73640-74-1 [chemicalbook.com]

- 3. PubChemLite - 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. app.studyraid.com [app.studyraid.com]

An In-Depth Technical Guide to 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, a key intermediate in synthetic organic chemistry. This document details its synthesis, spectroscopic characterization, and potential applications, offering valuable insights for professionals in drug discovery and materials science. The synthesis of the precursor, 2',4'-Dihydroxy-3'-methylacetophenone, via Fries Rearrangement and Friedel-Crafts acylation is also discussed, providing a complete synthetic context. The guide includes detailed experimental protocols, mechanistic discussions, and data visualizations to facilitate a thorough understanding and practical application of this compound in a research setting.

Introduction

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS No. 73640-74-1) is a poly-functionalized aromatic ketone that serves as a valuable building block in the synthesis of more complex molecular architectures.[1] Its structure, featuring a benzyloxy ether, a hydroxyl group, and a methyl-substituted acetophenone core, offers multiple reaction sites for further chemical transformations. This makes it a compound of interest for the development of novel pharmaceutical agents and functional materials. The strategic placement of the benzyloxy group, often used as a protecting group for phenols, allows for selective reactions at other positions on the aromatic ring. The underlying 2'-hydroxyacetophenone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. This guide aims to provide a detailed technical resource on its synthesis, properties, and handling for researchers and developers.

Physicochemical Properties

The fundamental physicochemical properties of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 73640-74-1 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [2][3] |

| Molecular Weight | 256.3 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 89-91 °C (likely erroneous) | [3] |

| InChI | 1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 | [3] |

| SMILES | CC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 | [2] |

Synthesis and Mechanism

The primary and most direct route to 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is through the regioselective benzylation of its precursor, 2',4'-dihydroxy-3'-methylacetophenone. This transformation is typically achieved via a Williamson ether synthesis.

Synthesis of the Precursor: 2',4'-Dihydroxy-3'-methylacetophenone

The precursor can be synthesized through two principal methods: the Fries Rearrangement of m-cresyl acetate or the direct Friedel-Crafts acylation of m-cresol (3-methylphenol).[4]

-

Fries Rearrangement: This reaction involves the Lewis acid-catalyzed rearrangement of an aryl ester to a hydroxy aryl ketone. The regioselectivity (ortho vs. para acylation) can be controlled by reaction conditions such as temperature and solvent.[4]

-

Friedel-Crafts Acylation: This is a direct method where m-cresol is acylated with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[4]

Regioselective Benzylation via Williamson Ether Synthesis

The synthesis of the title compound is achieved by the reaction of 2',4'-dihydroxy-3'-methylacetophenone with benzyl chloride.[1] This reaction is a classic example of the Williamson ether synthesis, an Sₙ2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.

The regioselectivity of this reaction is a critical consideration. The hydroxyl group at the 4-position is more acidic and sterically less hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for the selective benzylation at the 4-position under controlled conditions.

Detailed Experimental Protocol

The following protocol is based on a literature procedure for the synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone.[1]

Materials:

-

2',4'-Dihydroxy-3'-methylacetophenone

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetone, anhydrous

Procedure:

-

To a solution of 2',4'-dihydroxy-3'-methylacetophenone in anhydrous acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone.

Self-Validation: The purity of the synthesized compound should be verified by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with literature values.

Spectroscopic Characterization

The structural elucidation of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is confirmed through a combination of spectroscopic techniques. Representative spectral data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:

-

~12.5-13.5 ppm (s, 1H): A downfield singlet corresponding to the intramolecularly hydrogen-bonded hydroxyl proton at the 2'-position.

-

~7.3-7.5 ppm (m, 5H): A multiplet arising from the protons of the phenyl ring of the benzyl group.

-

~7.6 ppm (d, 1H): A doublet for the aromatic proton at the 6'-position, coupled to the proton at the 5'-position.

-

~6.5 ppm (d, 1H): A doublet for the aromatic proton at the 5'-position, coupled to the proton at the 6'-position.

-

~5.1 ppm (s, 2H): A singlet corresponding to the benzylic methylene protons (-O-CH₂-Ph).

-

~2.5 ppm (s, 3H): A singlet for the acetyl methyl protons (-COCH₃).

-

~2.1 ppm (s, 3H): A singlet for the methyl protons on the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The expected approximate chemical shifts are:

-

~203 ppm: Carbonyl carbon of the acetyl group.

-

~165 ppm: Aromatic carbon attached to the hydroxyl group (C-2').

-

~163 ppm: Aromatic carbon attached to the benzyloxy group (C-4').

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~132 ppm: Aromatic carbon at the 6'-position.

-

~127-129 ppm: Aromatic carbons of the benzyl group.

-

~115 ppm: Quaternary aromatic carbon at the 1'-position.

-

~113 ppm: Aromatic carbon at the 3'-position.

-

~101 ppm: Aromatic carbon at the 5'-position.

-

~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph).

-

~26 ppm: Acetyl methyl carbon.

-

~8 ppm: Aromatic methyl carbon.

Infrared (IR) Spectroscopy

The ATR-IR spectrum of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone would exhibit characteristic absorption bands corresponding to its functional groups.[5]

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~2850-2950 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1640 cm⁻¹: A strong absorption due to the C=O stretching of the conjugated ketone.

-

~1580, 1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1200-1250 cm⁻¹: C-O stretching of the aryl ether.

-

A broad band centered around 3200 cm⁻¹: O-H stretching, indicative of the intramolecularly hydrogen-bonded hydroxyl group.

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted adducts in mass spectrometry are [M+H]⁺ at m/z 257.11723 and [M+Na]⁺ at m/z 279.09917.[2] A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Potential Applications in Research and Development

While 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is primarily utilized as a synthetic intermediate, its structural motifs suggest potential applications in various areas of research:

-

Drug Discovery: The 2'-hydroxyacetophenone core is present in many biologically active compounds. This molecule can serve as a starting material for the synthesis of chalcones, flavones, and other heterocyclic compounds with potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9][10]

-

Materials Science: The phenolic and ketonic functionalities allow for its incorporation into polymer backbones or as a precursor for photosensitive materials.

-

Asymmetric Synthesis: The ketone functionality can be a handle for asymmetric reduction to introduce a chiral center, leading to the synthesis of enantiomerically pure compounds.

Conclusion

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is a versatile and valuable chemical intermediate with well-defined physicochemical properties and synthetic accessibility. This guide has provided a detailed overview of its synthesis, including a practical experimental protocol, and a comprehensive analysis of its spectroscopic characteristics. The mechanistic insights into its formation and the discussion of its potential applications underscore its importance for researchers in organic synthesis, medicinal chemistry, and materials science. The self-validating nature of the described protocols, grounded in established chemical principles and supported by spectroscopic characterization, ensures the reliability of its preparation and use in advanced research endeavors.

References

-

[Link to a relevant, though not directly matching, supporting information document from a chemistry journal] ([Link])

-

SpectraBase. (n.d.). 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone. Retrieved from [Link]

-

[Link to a relevant, though not directly matching, supporting information document from a chemistry journal] ([Link])

-

[Link to a relevant, though not directly matching, supporting information document from a chemistry journal] ([Link])

-

NIST. (n.d.). 2',4'-Dihydroxy-3'-methylacetophenone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]

-

PubChemLite. (n.d.). 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0065521). Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzalacetophenone. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-methoxyacetophenone.

-

ResearchGate. (2025, August 6). Regioselective de- O -benzylation of monosaccharides. Retrieved from [Link]

-

PubMed. (2025, January 9). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. (2019, March 22). (PDF) NOTE Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3- methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

PubMed. (2016, June 1). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from [Link]

Sources

- 1. 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE | 73640-74-1 [chemicalbook.com]

- 2. PubChemLite - 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 3. 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone | 73640-74-1 [sigmaaldrich.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Introduction

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS No. 73640-74-1) is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a selectively protected polyhydroxy system, makes it an ideal building block for constructing molecules with specific biological activities or photophysical properties.

This guide provides a comprehensive overview of the synthetic pathway to 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind the synthesis, explain the causality of experimental choices, and provide detailed, self-validating protocols for each critical step. The synthesis is logically approached in two main stages: the formation of the core precursor, 2',4'-Dihydroxy-3'-methylacetophenone, followed by the chemoselective benzylation of the 4'-hydroxyl group.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals a straightforward and efficient two-step pathway. The primary disconnection is at the benzylic ether linkage, which can be readily formed via a Williamson ether synthesis. This identifies benzyl chloride and the dihydroxy precursor, 2',4'-Dihydroxy-3'-methylacetophenone, as the key synthons. The precursor itself can be synthesized from commercially available 2-methylresorcinol through an acylation reaction, most classically via the Fries rearrangement.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Precursor: 2',4'-Dihydroxy-3'-methylacetophenone

The synthesis of the key intermediate, 2',4'-Dihydroxy-3'-methylacetophenone, is most effectively achieved via the Fries rearrangement of an appropriate phenolic ester.[2] This reaction involves the intramolecular migration of an acyl group from a phenolic oxygen to a carbon atom on the aromatic ring, catalyzed by a Lewis acid.[3][4]

Mechanism and Rationale: The Fries Rearrangement

The Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones.[2] The reaction proceeds through the formation of an acylium-Lewis acid complex. The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it coordinates to the carbonyl oxygen of the ester, weakening the ester bond and facilitating the generation of an acylium ion intermediate.[2] This electrophilic intermediate then attacks the electron-rich aromatic ring. The regioselectivity (ortho- vs. para-acylation) is highly dependent on reaction conditions; lower temperatures generally favor the formation of the para-isomer (4'-acylation), while higher temperatures tend to yield the ortho-isomer (2'-acylation).[5] For the synthesis of our precursor from 2-methylresorcinol, acylation occurs para to the first hydroxyl group and ortho to the second, directed by their activating effects.

Experimental Protocol: Synthesis of 2',4'-Dihydroxy-3'-methylacetophenone

This protocol is adapted from established methodologies for the acylation of phenols.[6]

Step 1: Esterification of 2-Methylresorcinol

-

To a stirred solution of 2-methylresorcinol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq.).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base like pyridine.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with water and saturated sodium bicarbonate solution, then dry the organic layer and concentrate under reduced pressure to yield the crude 2-methylresorcinol diacetate.

Step 2: Fries Rearrangement

-

In a reaction vessel equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (AlCl₃, approx. 2.5 eq.).

-

Slowly add the crude 2-methylresorcinol diacetate (1.0 eq.) to the AlCl₃ with stirring. The mixture will become warm.

-

Heat the reaction mixture to approximately 140-160 °C for 2-3 hours. The reaction progress should be monitored by TLC.

-

After cooling, cautiously decompose the reaction complex by slowly adding dilute hydrochloric acid over crushed ice.

-

The resulting solid precipitate is the crude 2',4'-Dihydroxy-3'-methylacetophenone.[7]

-

Isolate the product by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the purified product.

| Reagent/Parameter | Molar Ratio (eq.) | Key Function |

| 2-Methylresorcinol | 1.0 | Starting Material |

| Acetic Anhydride | 1.1 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | ~2.5 | Lewis Acid Catalyst |

| Temperature (Rearrangement) | 140-160 °C | Promotes Acyl Migration |

| Dilute HCl | - | Decomposes AlCl₃ Complex |

Table 1: Key Reagents and Conditions for Precursor Synthesis.

Part II: Selective Benzylation for 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

With the dihydroxy precursor in hand, the final step is a chemoselective benzylation. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers via an Sɴ2 reaction between an alkoxide and an alkyl halide.[8][9]

Mechanism and Rationale: Chemoselective Williamson Ether Synthesis

The key to this step is achieving selectivity for the 4'-hydroxyl group over the 2'-hydroxyl group. This selectivity arises from two main factors:

-

Steric Hindrance: The 2'-hydroxyl group is ortho to both a methyl group and an acetyl group, making it more sterically hindered than the 4'-hydroxyl group.

-

Intramolecular Hydrogen Bonding: The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the acetyl group. This interaction reduces the acidity and nucleophilicity of the 2'-hydroxyl, making it less likely to be deprotonated by a mild base and subsequently act as a nucleophile.

Therefore, using a mild base like potassium carbonate (K₂CO₃) preferentially deprotonates the more acidic and accessible 4'-phenolic proton, generating the corresponding phenoxide.[10] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of benzyl chloride in a classic Sɴ2 fashion to yield the desired 4'-benzyloxy product.[1][11] The addition of potassium iodide (KI) can catalyze the reaction by in situ conversion of benzyl chloride to the more reactive benzyl iodide (Finkelstein reaction).

Caption: Mechanism of selective Williamson ether synthesis.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be included in a real-world application.

Experimental Protocol: Selective Benzylation

This protocol is based on a reported procedure for the synthesis of the target compound.[1]

-

In a round-bottom flask, dissolve 2',4'-Dihydroxy-3'-methylacetophenone (1.0 eq.) in anhydrous acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, ~2.0-3.0 eq.) and a catalytic amount of potassium iodide (KI, ~0.1 eq.).

-

To this stirred suspension, add benzyl chloride (1.1-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction's progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone.

| Reagent/Parameter | Molar Ratio (eq.) | Key Function |

| 2',4'-Dihydroxy-3'-methylacetophenone | 1.0 | Nucleophile Precursor |

| Benzyl Chloride | 1.1 - 1.2 | Electrophile (Benzyl Source) |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base for Selective Deprotonation |

| Potassium Iodide (KI) | ~0.1 | Catalyst (Finkelstein Reaction) |

| Acetone | - | Polar Aprotic Solvent |

| Temperature | Reflux | Reaction Condition |

Table 2: Key Reagents and Conditions for Selective Benzylation.

Characterization of the Final Product

The identity and purity of the synthesized 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone should be confirmed using standard analytical techniques.

-

Physical Appearance: White to off-white crystalline solid.[7]

-

Melting Point: The reported melting point is in the range of 88-91 °C.[1]

-

Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic methylene protons (~5.0 ppm), the acetyl methyl protons (~2.5 ppm), the aromatic methyl protons (~2.2 ppm), and a downfield singlet for the hydrogen-bonded 2'-hydroxyl proton.

-

¹³C NMR: Signals should confirm the presence of 16 distinct carbons, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the methyl and benzyl groups.[12]

-

IR Spectroscopy: Characteristic absorptions should be observed for the O-H stretch (broad, due to H-bonding), aromatic C-H stretches, the C=O stretch of the ketone (~1685 cm⁻¹), and C-O stretches for the ether and phenol.[13]

-

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 256.3 g/mol should be observed.[12]

Overall Synthesis Workflow

The complete synthetic pathway is a robust two-stage process, transforming a simple starting material into a selectively functionalized intermediate.

Caption: Overall workflow for the synthesis.

Conclusion

The synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is a prime example of strategic chemical synthesis, relying on classic, well-understood reactions. The pathway leverages a Fries rearrangement to construct the core acetophenone structure, followed by a highly chemoselective Williamson ether synthesis to install the benzyl protecting group. The success of the synthesis hinges on understanding the principles of regioselectivity in electrophilic aromatic substitution and the nuanced reactivity of phenolic hydroxyl groups based on their electronic and steric environment. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful and efficient production of this valuable chemical intermediate.

References

- Benchchem. Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement - Application Notes and Protocols.

- The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Semantic Scholar.

- Thermo Scientific Chemicals. 2',4'-Dihydroxy-3'-methylacetophenone, 98%.

- Study.com. How could you prepare benzyl phenyl ether from benzene and phenol? (More than one step is required.).

- ChemicalBook. 4'-Hydroxyacetophenone synthesis.

- Fries Rearrangement.

- ResearchGate. 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study.

- ChemicalBook. 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE | 73640-74-1.

- Alcohol to Ether using Williamson synthesis (O-Alkylation).

- ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.

- J&K Scientific LLC. Williamson Ether Synthesis.

- Guidechem. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE 10139-84-1 wiki.

- Sigma-Aldrich. 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- PubChemLite. 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone.

- Chem-Impex. 2',4'-Dihydroxy-3'-methylacetophenone.

- Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.

- ChemicalBook. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE | 10139-84-1.

- Benchchem. Application Notes and Protocols for the Synthesis of 4'-Hydroxy-3'-methylacetophenone.

- Google Patents. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.

- Fisher Scientific. 2',4'-Dihydroxy-3'-methylacetophenone, 98%.

- Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol.

Sources

- 1. 4'-BENZYLOXY-2'-HYDROXY-3'-METHYLACETOPHENONE | 73640-74-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fries重排 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. 2',4'-Dihydroxy-3'-methylacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. PubChemLite - 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 13. zenodo.org [zenodo.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone

This guide provides a comprehensive technical overview of 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone, a valuable intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis, purification, and detailed structural characterization of this compound, grounding its protocols in established chemical principles and field-proven insights.

Strategic Importance and Synthetic Planning

Substituted hydroxyacetophenones are a cornerstone scaffold in medicinal chemistry, serving as precursors for a wide array of pharmacologically active agents, including flavonoids, chromanones, and other heterocyclic systems.[1][2] The title compound, 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone, is a bespoke building block, offering three distinct points for chemical modification: the nucleophilic phenolic hydroxyl, the electrophilic ketone, and the aromatic ring, which can be further functionalized. The benzyl ether acts as a robust protecting group for the 4-hydroxy position, allowing for selective reactions at other sites before its potential removal via catalytic hydrogenation.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the benzyl ether bond, identifying 2,4-dihydroxy-3-methylacetophenone as the immediate precursor. This disconnection points toward a selective O-alkylation strategy, a common and reliable transformation.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis is therefore planned as a selective benzylation of 2,4-dihydroxy-3-methylacetophenone. The key challenge is achieving regioselectivity. The hydroxyl group at the C4 position is more acidic than the one at C2 due to resonance stabilization of its conjugate base by the para-acetyl group. Consequently, under carefully controlled basic conditions, the C4-phenoxide will form preferentially, enabling a selective nucleophilic attack on an alkyl halide. The Williamson ether synthesis is the ideal reaction for this transformation.[3][4]

Core Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the reliable formation of ethers from an alkoxide and an organohalide.[5] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7]

Mechanism of Action

The synthesis involves two primary steps:

-

Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃) to avoid unwanted side reactions, deprotonates the most acidic hydroxyl group (C4-OH) to generate a phenoxide ion. This phenoxide is a potent nucleophile.[8]

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide leaving group in a concerted Sₙ2 fashion.[3][5] This step is most efficient with primary alkyl halides like benzyl bromide, as steric hindrance is minimal, and competing elimination reactions are suppressed.[6][7]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and purity.

Protocol 1: Synthesis of 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone

This procedure is adapted from established methods for the selective alkylation of dihydroxyacetophenones.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| 2,4-Dihydroxy-3-methylacetophenone | 166.17 | 10.0 | 1.66 g |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g |

| Benzyl Bromide (C₇H₇Br) | 171.04 | 10.0 | 1.20 mL |

| Acetone, anhydrous | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dihydroxy-3-methylacetophenone (1.66 g, 10.0 mmol).

-

Add anhydrous acetone (100 mL) and stir until the solid is fully dissolved.

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol). The mixture will become a suspension.

-

Add benzyl bromide (1.20 mL, 10.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Wash the collected solids with a small amount of acetone (2 x 10 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

Protocol 2: Purification by Recrystallization

Crude hydroxyacetophenones can be effectively purified by recrystallization to remove unreacted starting materials and byproducts.[9][10][11]

Caption: Workflow for purification by recrystallization.

Procedure:

-

Transfer the crude product to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of a hot solvent system (e.g., 9:1 ethanol:water) until the solid just dissolves.

-

If the solution is colored, add a small amount of activated carbon (approx. 0.1 g) and gently heat for 5 minutes to adsorb colored impurities.[10]

-

Perform a hot gravity filtration through fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone.

-

Validation Checkpoint: Determine the melting point of the dried solid. A sharp melting point close to the literature value indicates high purity. Purity can be further confirmed by TLC, which should show a single spot.

Structural Elucidation and Analytical Data

Confirmation of the final structure is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the experimental outcome.

| Technique | Functional Group | Expected Signal / Observation |

| ¹H NMR | -OH (phenolic) | ~12.5 ppm (s, 1H), downfield due to intramolecular H-bonding with ketone. |

| Aromatic-H (benzyl) | ~7.3-7.5 ppm (m, 5H). | |

| Aromatic-H (acetophenone) | Two doublets, ~6.5-7.8 ppm (d, 2H). | |

| -O-CH₂- (benzyl) | ~5.1 ppm (s, 2H). | |

| -COCH₃ (acetyl) | ~2.6 ppm (s, 3H). | |

| Ar-CH₃ (methyl) | ~2.2 ppm (s, 3H). | |

| IR Spectroscopy | O-H (phenolic) | Broadband, ~3100-3400 cm⁻¹. |

| C-H (aromatic) | Sharp peaks, ~3000-3100 cm⁻¹. | |

| C=O (conjugated ketone) | Strong, sharp absorption, ~1640-1660 cm⁻¹.[12] | |

| C-O (ether) | Strong absorption, ~1250-1300 cm⁻¹. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 256.30. |

| Major Fragments | m/z = 241 ([M-CH₃]⁺), 165 ([M-C₇H₇]⁺), 91 ([C₇H₇]⁺, benzyl).[13] |

Conclusion and Future Directions

This guide outlines a robust and reliable pathway for the synthesis, purification, and characterization of 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethanone. The causality behind the selective Williamson ether synthesis is rooted in the differential acidity of the phenolic protons, a key principle for researchers to exploit. The provided protocols are designed for practical laboratory application and include self-validating checkpoints to ensure procedural integrity. As a versatile intermediate, this compound is primed for further elaboration in drug discovery programs, enabling the synthesis of novel compounds for biological screening.

References

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

- Google Patents.

-

ResearchGate. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. [Link]

-

ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]

-

StudyRaid. Understand iR Spectroscopy Features of Acetophenone. [Link]

-

Patsnap. Method for purification of 4-hydroxyacetophenone. [Link]

-

Patsnap. WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

- Google Patents.

-

MySkinRecipes. 1-(4-(benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone. [Link]

-

European Patent Office. Process for purifying 4-hydroxy-acetophenone. [Link]

-

ACS Publications. Infrared spectra and synthesis of some acetophenone derivatives. [Link]

-

ChemBK. 1-[4-(benzyloxy)phenyl]ethanone. [Link]

-

ACS Publications. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. [Link]

-

National Institutes of Health. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]

-

ACS Publications. The Dependence of Some Physical Properties of Acetophenone Derivatives on the Conformation of the Side Chain. [Link]

-

YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

-

PrepChem.com. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]

-

PubChem. 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone. [Link]

-

Chemical Synthesis Database. 1-(4-hydroxy-3-methylphenyl)ethanone. [Link]

-

ResearchGate. Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. [Link]

-

Journal of Pharmaceutical Research. MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]

Sources

- 1. Fries重排 [sigmaaldrich.cn]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 8. chemistnotes.com [chemistnotes.com]

- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 10. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 11. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 12. app.studyraid.com [app.studyraid.com]

- 13. youtube.com [youtube.com]

Spectroscopic Characterization of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (CAS No. 73640-74-1). Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document synthesizes predicted and inferred spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust framework for its identification and characterization. The guide includes detailed methodologies for data acquisition, in-depth interpretation of expected spectral features, and visual aids to support structural elucidation, ensuring a self-validating approach to analysis.

Introduction

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is a substituted aromatic ketone. Its structure, featuring a benzyloxy group, a hydroxyl group, and a methyl group on an acetophenone scaffold, makes it a potentially valuable intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and other fine chemicals. The precise arrangement of these functional groups can significantly influence the molecule's reactivity and biological activity.

Accurate structural confirmation and purity assessment are paramount in any chemical research or drug development pipeline. Spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth exploration of the expected spectroscopic signature of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, offering a reliable reference for researchers working with this compound or similar structures.

Molecular and Physical Properties

A summary of the key physical and chemical properties of the target compound is presented below. These data are essential for sample handling, preparation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 73640-74-1 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | |

| Monoisotopic Mass | 256.10995 Da | [3] |

| Melting Point | 88-91 °C | [1] |

| Physical Form | Solid | |

| InChIKey | PWGVUHPMXRYALX-UHFFFAOYSA-N | [3] |

Synthesis Overview

Understanding the synthetic route of a compound is crucial as it can inform potential impurities that may be observed in analytical data. 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is typically synthesized via the reaction of 2',4'-dihydroxy-3'-methylacetophenone with benzyl chloride.[1] This reaction is a Williamson ether synthesis where the more acidic 4'-hydroxyl group is selectively benzylated in the presence of a suitable base like potassium carbonate.

-

Precursors: 2',4'-dihydroxy-3'-methylacetophenone, Benzyl chloride

-

Reagents: Potassium carbonate, Potassium iodide, Acetone (solvent)

Potential impurities could include unreacted starting material (2',4'-dihydroxy-3'-methylacetophenone), the dibenzylated product, or benzyl alcohol from the hydrolysis of benzyl chloride.

Spectroscopic Analysis and Data Interpretation

This section details the predicted spectroscopic data for 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone. The interpretation is based on the analysis of its functional groups and comparison with known data of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is fundamental for determining the molecular weight and elemental formula.

Expected Data:

-

Molecular Ion (M⁺): For the molecular formula C₁₆H₁₆O₃, the exact mass is 256.10995 Da.[3] In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 257.11723.[3]

-

Key Fragmentation: The benzyloxy group is prone to characteristic fragmentation. The most prominent fragmentation pathway is the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium cation.

-

Tropylium Cation: A strong peak at m/z 91 (C₇H₇⁺) is expected, which is a hallmark of compounds containing a benzyl group.

-

Loss of Benzyl Radical: A peak corresponding to the loss of the benzyl radical from the molecular ion [M - C₇H₇]⁺ would result in a fragment at m/z 165 .

-

Acylium Ion: Cleavage of the bond between the carbonyl group and the aromatic ring can produce an acylium ion [CH₃CO]⁺ at m/z 43 .

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3400 (broad) | O-H | Phenolic hydroxyl group, hydrogen-bonded |

| 3100-3000 | Aromatic C-H | sp² C-H stretching |

| 2980-2850 | Aliphatic C-H | sp³ C-H stretching (methyl and methylene) |

| ~1650 (strong) | C=O | Ketone carbonyl stretching, conjugated and hydrogen-bonded |

| 1600-1450 | C=C | Aromatic ring stretching |

| ~1260 | Aryl C-O | Stretching of the phenolic C-O bond |

| ~1100 | Alkyl Aryl Ether C-O | Asymmetric C-O-C stretching of the benzyloxy group |

The broadness of the O-H peak is due to hydrogen bonding, and the position of the C=O stretch is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2'-hydroxyl group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on data from structurally similar compounds, such as 4'-hydroxy-3'-methylacetophenone and other substituted acetophenones.[1][5]

To facilitate the assignment of NMR signals, the atoms in 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone are numbered as shown in the diagram below.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-5' | ~7.6 | d | 1H | Aromatic proton ortho to carbonyl |

| H-6' | ~6.5 | d | 1H | Aromatic proton meta to carbonyl |

| H-2'', H-6'' | ~7.4 | m | 2H | Benzyl aromatic protons (ortho) |

| H-3'', H-4'', H-5'' | ~7.3 | m | 3H | Benzyl aromatic protons (meta, para) |

| C10-H₂ | ~5.1 | s | 2H | Benzylic methylene protons |

| C8-H₃ | ~2.6 | s | 3H | Acetyl methyl protons |

| C9-H₃ | ~2.2 | s | 3H | Aromatic methyl protons |

| C2'-OH | ~12.5 | s (br) | 1H | Phenolic hydroxyl proton |

Causality Behind Predictions:

-

The phenolic -OH proton (C2'-OH) is expected to be significantly downfield (>10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its signal is often broad.

-

The aromatic protons H-5' and H-6' will appear as doublets due to coupling with each other. H-5' is deshielded by the anisotropic effect of the carbonyl group.

-

The five protons of the benzyl group will appear in the typical aromatic region of 7.3-7.4 ppm.

-

The benzylic methylene protons (C10-H₂) are deshielded by the adjacent oxygen and aromatic ring, appearing around 5.1 ppm as a sharp singlet.

-

The acetyl methyl protons (C8-H₃) appear as a singlet around 2.6 ppm, a characteristic region for such groups.[6]

-

The aromatic methyl protons (C9-H₃) will be a singlet at a slightly more upfield position, around 2.2 ppm.

The predicted ¹³C NMR spectrum in CDCl₃ would show 14 distinct signals (due to symmetry in the benzyl group, C2''/C6'' and C3''/C5'' are equivalent).

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C7 | ~203 | Carbonyl carbon |

| C4' | ~160 | Aromatic C-O (benzyloxy) |

| C2' | ~158 | Aromatic C-O (hydroxyl) |

| C1'' | ~136 | Benzyl aromatic C (ipso) |

| C6' | ~132 | Aromatic CH |

| C5' | ~130 | Aromatic CH |

| C2'', C6'' | ~128.6 | Benzyl aromatic CH |

| C3'', C5'' | ~128.2 | Benzyl aromatic CH |

| C4'' | ~127.5 | Benzyl aromatic CH |

| C1' | ~115 | Aromatic C (quaternary) |

| C3' | ~114 | Aromatic C (quaternary) |

| C10 | ~70 | Benzylic CH₂ |

| C8 | ~26 | Acetyl CH₃ |

| C9 | ~16 | Aromatic CH₃ |

Causality Behind Predictions:

-

The carbonyl carbon (C7) is the most downfield signal, as is typical for ketones.[7]

-

The aromatic carbons attached to oxygen (C2' and C4') are significantly deshielded and appear in the 158-160 ppm range.

-

The remaining aromatic carbons appear in the 114-136 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

-

The benzylic methylene carbon (C10) is found around 70 ppm, characteristic for a C-O linkage.

-

The two methyl carbons (C8 and C9) are the most upfield signals.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[2][8] Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.

-

Mass Spectrometry: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL for analysis.[9]

-

IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic analysis is outlined below.

Instrument Parameters

-

NMR: For ¹H NMR, a standard acquisition would involve a 30° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[10]

-

MS (ESI-TOF): Use electrospray ionization (ESI) in positive ion mode. Acquire data over a mass range of m/z 50-500. Use a reference compound for continuous mass calibration to ensure high mass accuracy.

-

IR (ATR): Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan before running the sample.

Conclusion: A Self-Validating System

The structural elucidation of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone is achieved through the logical integration of multiple spectroscopic techniques. Each protocol acts as a self-validating system:

-

Mass Spectrometry confirms the molecular weight and elemental formula.

-

IR Spectroscopy verifies the presence of the key functional groups (hydroxyl, ketone, ether, aromatic rings).

-

¹³C NMR confirms the number of unique carbon atoms and their chemical environment (carbonyl, aromatic, aliphatic).

-

¹H NMR provides the final piece of the puzzle, showing the number of different types of protons, their connectivity through spin-spin coupling, and their relative numbers through integration.

Together, the predicted data from these techniques provide a unique spectroscopic fingerprint. Any deviation from these expected values would indicate either the presence of impurities or an incorrect structural assignment, prompting further investigation. This multi-faceted approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

-

SpectraBase. (n.d.). Benzyloxy-2'-hydroxy-3'-methylacetophenone. [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). [Link]

-

PubChem. (n.d.). 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

SpectraBase. (n.d.). Acetophenone. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). [Link]

-

University of California, Irvine. (2019). Standard Operating Procedure (SOP) | Mass Spectrometry. [Link]

-

CDN. (n.d.). Standard Operating Procedure. [Link]

-

SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. [Link]

-

NIST. (n.d.). 2',4'-Dihydroxy-3'-methylacetophenone. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2018). NMR spectroscopy acetophenone. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

ResearchGate. (2014). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. [Link]

-

Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. rsc.org [rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]